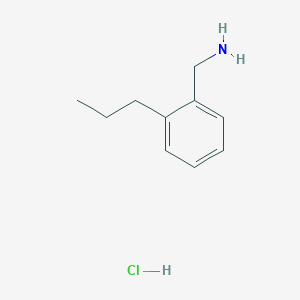

(2-Propylphenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-propylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-5-9-6-3-4-7-10(9)8-11;/h3-4,6-7H,2,5,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIFQDICFGDKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylphenyl Methanamine Hydrochloride and Its Precursors

Precursor Synthesis and Functional Group Transformations

The initial phase in the synthesis of (2-propylphenyl)methanamine (B15072927) hydrochloride focuses on the construction of essential precursors, which involves the formation of substituted phenylmethanol and subsequent derivatization.

Synthesis of Substituted Phenylmethanol Intermediates, e.g., (2-Propylphenyl)methanol (B3048570)

A common route to obtaining (2-propylphenyl)methanol involves the reduction of a corresponding carbonyl compound, such as 2-propylbenzaldehyde (B8745924) or a 2-propylbenzoic acid derivative. For instance, 2-propylbenzoic acid can be reduced to (2-propylphenyl)methanol. One established method utilizes a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to achieve this transformation.

Another approach involves the Grignard reaction, where a suitable Grignard reagent is reacted with formaldehyde. However, the reduction of more readily available starting materials like 2-propylbenzoic acid is often a more direct pathway.

Derivatization to Phthalimide (B116566) Derivatives, e.g., 2-[(2-Propylphenyl)methyl]isoindoline-1,3-dione

The Gabriel synthesis provides a classic method for the preparation of primary amines, which proceeds through a phthalimide derivative. In this context, (2-propylphenyl)methanol is first converted into a more reactive species, typically a halide such as (2-propylphenyl)methyl bromide. This is often achieved by reacting the alcohol with a brominating agent like phosphorus tribromide (PBr3).

The resulting (2-propylphenyl)methyl bromide is then reacted with potassium phthalimide. In this nucleophilic substitution reaction, the phthalimide anion displaces the bromide ion, leading to the formation of 2-[(2-propylphenyl)methyl]isoindoline-1,3-dione. This intermediate protects the amino group and prevents over-alkylation, which can be an issue in other amination methods.

Amination Reactions for (2-Propylphenyl)methanamine Generation

The introduction of the amine functional group is a critical step in the synthesis. This can be accomplished through various amination strategies, including reductive amination or the cleavage of a phthalimide intermediate.

Reductive Amination Strategies

Reductive amination offers a direct route to (2-propylphenyl)methanamine from 2-propylbenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) chloride, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this purpose, with common choices including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. The selection of the reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary or tertiary amine byproducts.

| Starting Material | Reagents | Product |

| 2-Propylbenzaldehyde | 1. Ammonia (or ammonium salt) 2. Reducing agent (e.g., NaBH4, H2/catalyst) | (2-Propylphenyl)methanamine |

This table provides a generalized overview of the reductive amination process.

Alternative Amination Pathways (e.g., from an isoindoline-1,3-dione intermediate)

When the synthetic route proceeds via the Gabriel synthesis, the final step to generate the free amine is the cleavage of the phthalimide group from 2-[(2-propylphenyl)methyl]isoindoline-1,3-dione. This is most commonly achieved by hydrazinolysis, which involves reacting the phthalimide derivative with hydrazine (B178648) (N2H4) in a solvent like ethanol (B145695).

The reaction results in the formation of the desired (2-propylphenyl)methanamine and a stable phthalhydrazide (B32825) byproduct, which is often insoluble and can be easily removed by filtration. This method is known for producing primary amines in high purity.

| Intermediate | Reagent | Product |

| 2-[(2-Propylphenyl)methyl]isoindoline-1,3-dione | Hydrazine (N2H4) | (2-Propylphenyl)methanamine |

This table illustrates the cleavage of the phthalimide intermediate to yield the primary amine.

Formation and Isolation of (2-Propylphenyl)methanamine Hydrochloride

Once the free base, (2-propylphenyl)methanamine, has been synthesized, it is converted to its hydrochloride salt to improve its stability and handling properties. This is typically accomplished by dissolving the amine in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol.

A solution of hydrogen chloride (HCl), either as a gas or dissolved in an appropriate solvent (e.g., ethereal HCl), is then added to the amine solution. The addition of HCl protonates the basic amino group, leading to the precipitation of this compound as a solid.

The resulting salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product. The purity of the isolated salt can be assessed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Acid-Base Neutralization and Salt Formation Mechanisms

The synthesis of this compound is fundamentally an acid-base reaction. This process involves the neutralization of the basic amine group of (2-Propylphenyl)methanamine with hydrochloric acid (HCl). Amines are organic derivatives of ammonia and, like ammonia, they are weak bases due to the lone pair of electrons on the nitrogen atom. This lone pair can accept a proton (H⁺) from an acid. youtube.comyoutube.com

The reaction mechanism proceeds as follows:

Protonation of the Amine: The nitrogen atom of the (2-Propylphenyl)methanamine acts as a Lewis base, donating its electron pair to a proton from hydrochloric acid, a strong mineral acid. youtube.com

Formation of the Ammonium Salt: This proton transfer results in the formation of a positively charged ammonium ion and a chloride anion. These oppositely charged ions are held together by an ionic bond, forming the hydrochloride salt. youtube.comyoutube.com

This conversion from a covalent amine to an ionic salt significantly alters the compound's physical properties. For instance, many amine hydrochloride salts are crystalline solids, which can be more stable and less odorous than their free base counterparts. youtube.comyoutube.com The formation of the salt is a reversible process; the free amine can be regenerated by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). youtube.com

The general reaction can be depicted as:

R-NH₂ + HCl → [R-NH₃]⁺Cl⁻

Where 'R' represents the (2-propylphenyl)methyl group.

This straightforward acid-base neutralization is a common and effective method for isolating and purifying amines. The resulting hydrochloride salts often exhibit increased water solubility, a property that is advantageous in various applications. youtube.com

Crystallization and Purification Techniques for Hydrochloride Salts

Once the this compound salt has been formed, crystallization is a crucial step for purification. The ionic nature of the salt generally makes it a crystalline solid at room temperature, which facilitates its separation from the reaction mixture. youtube.com

Common techniques for the crystallization and purification of amine hydrochlorides include:

Recrystallization from a suitable solvent: This is a widely used method for purifying solid compounds. The crude amine hydrochloride is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical and can range from polar solvents like ethanol and methanol (B129727) to less polar options, sometimes with the addition of an anti-solvent like diethyl ether to induce precipitation. google.comresearchgate.net

Precipitation: The hydrochloride salt can be precipitated from a solution of the free amine by the addition of hydrochloric acid. For example, a solution of the amine in an organic solvent can be treated with a solution of HCl in the same or a miscible solvent (e.g., methanolic HCl), causing the salt to precipitate out. derpharmachemica.com This method is effective for isolating the salt from non-basic impurities.

Sublimation or Distillation: In some cases, amine hydrohalides can be purified by sublimation or distillation, particularly in the presence of the corresponding hydrogen halide gas to prevent decomposition. google.com

The effectiveness of the purification process is often monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product. researchgate.net

Interactive Data Table: Crystallization Parameters for Amine Salts

| Technique | Typical Solvents | Key Parameters | Outcome |

|---|---|---|---|

| Recrystallization | Methanol, Ethanol, Isopropanol, Water | Temperature gradient, Cooling rate, Solvent polarity | High purity crystals |

| Precipitation | Methanol/Diethyl ether, Ethanol/Hexane | Concentration of acid, Addition rate, Temperature | Rapid isolation of the salt |

Stereoselective Synthesis Approaches for Enantiomeric Forms

Chiral amines are of significant interest due to their prevalence in pharmaceuticals and other bioactive molecules. acs.org The synthesis of specific enantiomers of (2-Propylphenyl)methanamine requires stereoselective methods. Two prominent approaches are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Applications in Amine Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A general strategy for the synthesis of chiral amines using a chiral auxiliary involves the following steps:

Attachment: The chiral auxiliary is covalently bonded to a precursor molecule, often forming an imine or an enamine.

Stereoselective Reaction: The chiral auxiliary then directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereoselectivity.

Removal: The auxiliary is cleaved from the newly synthesized chiral molecule.

A well-known example of a chiral auxiliary used in amine synthesis is tert-butanesulfinamide. yale.edu This auxiliary can be condensed with an aldehyde or ketone to form a sulfinylimine, which can then be reduced or reacted with an organometallic reagent to produce the desired chiral amine with high enantiomeric excess.

Asymmetric Catalysis for Enantiomeric Enrichment

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction, often with high efficiency and atom economy. acs.org

For the synthesis of chiral amines, several asymmetric catalytic methods are available:

Asymmetric Hydrogenation of Imines: The reduction of a prochiral imine using a chiral transition metal catalyst (e.g., based on iridium or rhodium with chiral ligands) can produce a chiral amine with high enantioselectivity. acs.org This is a direct and efficient method for accessing chiral amines. acs.org

Asymmetric Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a chiral catalyst and a reducing agent. The catalyst directs the formation of one enantiomer of the amine over the other.

Asymmetric Hydroamination: This method involves the direct addition of an N-H bond across a double bond, catalyzed by a chiral metal complex. nih.gov

These catalytic methods offer the advantage of generating large amounts of the desired enantiomer from a small amount of the chiral catalyst. acs.org

Interactive Data Table: Comparison of Stereoselective Synthesis Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct a reaction. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. wikipedia.org |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. acs.org | High turnover numbers, atom economy. acs.org | Catalyst development can be challenging, may require optimization for specific substrates. |

Efforts to locate specific data on the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this compound were unsuccessful. This includes a lack of available information for:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Specific chemical shifts, coupling constants, and multiplicity data could not be found.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Detailed chemical shift data for the carbon atoms within the molecule is not publicly documented.

High-Resolution Mass Spectrometry (HRMS): Exact mass measurements to confirm the elemental composition are not available.

Electrospray Ionization Mass Spectrometry (ESI-MS): Data on the fragmentation patterns of the molecule under ESI conditions could not be located.

Infrared (IR) Spectroscopy: Characteristic absorption bands for the functional groups present in the compound are not documented in available sources.

Due to the absence of this critical spectroscopic data, the generation of a detailed and scientifically accurate article focusing on the spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be fulfilled at this time. Further research or de novo analysis would be required to generate the necessary experimental data.

Spectroscopic Characterization and Elucidation of 2 Propylphenyl Methanamine Hydrochloride Structure

X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis is the definitive method for elucidating the molecular structure of a crystalline compound. nih.gov The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

For a novel compound like (2-propylphenyl)methanamine (B15072927) hydrochloride, a typical SCXRD analysis would yield a set of crystallographic data, which would be presented in a table format. While specific data for the title compound is unavailable, a hypothetical data table would include the following parameters:

| Parameter | Description |

| Chemical Formula | The elemental composition of the compound (e.g., C₁₀H₁₆ClN). |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). mdpi.com |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This data would provide an unambiguous determination of the molecular structure in the solid state.

The crystal packing of amine hydrochloride salts is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. mdpi.com In the crystalline structure of (2-propylphenyl)methanamine hydrochloride, the primary ammonium (B1175870) group (-NH₃⁺) would act as a hydrogen bond donor, while the chloride ion (Cl⁻) would serve as a hydrogen bond acceptor.

The expected intermolecular interactions would include:

N-H···Cl Hydrogen Bonds: These are strong, charge-assisted hydrogen bonds that would be the primary organizing force in the crystal lattice. The hydrogen atoms of the ammonium group would form directional bonds with neighboring chloride ions. nih.gov

π-Interactions: The phenyl ring of the molecule could participate in various π-interactions, such as π-π stacking or C-H···π interactions, further stabilizing the crystal packing. nih.gov

Theoretical and Computational Investigations of 2 Propylphenyl Methanamine Hydrochloride

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In a hypothetical study of (2-Propylphenyl)methanamine (B15072927) hydrochloride, DFT calculations would be essential. Researchers would typically employ a functional, such as B3LYP or PBE, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such calculations would yield critical data points, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests that a molecule is more reactive. Other properties, such as electron density distribution, molecular electrostatic potential (MEP) maps, and Mulliken atomic charges, would also be determined to predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for (2-Propylphenyl)methanamine Hydrochloride (Note: The following data is illustrative and not based on actual published research.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 8.2 D | Quantifies the overall polarity of the molecule. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, could provide a more rigorous, albeit computationally expensive, analysis. These methods are crucial for benchmarking results from DFT and for calculating fundamental properties with high accuracy without relying on empirical parameterization. For this compound, ab initio studies would offer a detailed picture of electron correlation effects, which are important for accurately describing its bonding and structure.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, leading to various possible conformations (spatial arrangements of atoms).

A key area of investigation would be the rotation around the C-C bond connecting the propyl group to the phenyl ring and the C-C bond connecting the phenyl ring to the methanamine group. By systematically rotating these bonds (performing a potential energy surface scan), computational chemists can identify the lowest-energy conformations (stable isomers) and the transition states that separate them. The energy difference between the stable conformers and the transition states defines the torsional or rotational barrier. This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

In the protonated amine group (-CH₂NH₃⁺) of the hydrochloride salt, the hydrogen atoms are acidic and can participate in hydrogen bonding. A computational analysis would explore the possibility of intramolecular hydrogen bonds, for instance, between an N-H bond and the π-electron system of the phenyl ring or with the chloride counter-ion. Non-covalent interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis would be employed to visualize and quantify these weak, stabilizing interactions, which play a significant role in determining the preferred conformation.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra would be performed. The calculated vibrational frequencies (IR) and chemical shifts (NMR) would be compared against experimental spectra, if available, to validate both the computational model and the experimental structure. Discrepancies between predicted and observed spectra can often reveal subtle structural features or environmental effects not initially considered.

Reaction Mechanism Elucidation via Computational Chemistry

While specific computational data for this compound is absent from the public domain, we can infer the likely focus of such an investigation based on studies of similar benzylamines. Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms, providing insights into the energetic landscapes of chemical reactions.

Transition State Characterization and Activation Energy Calculations

A critical aspect of understanding a reaction mechanism from a computational standpoint is the characterization of its transition states and the calculation of the associated activation energies. The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the reductive amination of 2-propylbenzaldehyde (B8745924), key reaction steps that would be subject to computational analysis include:

Nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-propylbenzaldehyde: This step leads to the formation of a hemiaminal intermediate.

Dehydration of the hemiaminal to form an imine: This is often the rate-determining step and involves the removal of a water molecule.

Reduction of the imine: This final step, typically achieved through catalytic hydrogenation, yields the desired (2-Propylphenyl)methanamine.

Computational methods, such as Density Functional Theory (DFT), would be employed to model these steps. By calculating the potential energy surface, researchers can identify the geometry of the transition state for each step and determine the activation energy—the energy barrier that must be overcome for the reaction to proceed.

Table 1: Hypothetical Activation Energies for the Reductive Amination of 2-Propylbenzaldehyde

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Hemiaminal Formation | 10 - 15 |

| Imine Formation (Dehydration) | 20 - 25 |

| Imine Reduction | 5 - 10 |

Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies would aim to determine. Actual values would be dependent on the specific reaction conditions and computational methods used.

Exploration of Reaction Pathways and Selectivity

Computational chemistry also allows for the exploration of different possible reaction pathways and can help explain the observed selectivity of a reaction. For instance, in the synthesis of (2-Propylphenyl)methanamine, side reactions could lead to the formation of secondary or tertiary amines.

By modeling the transition states and activation energies for these alternative pathways, computational studies can predict which products are kinetically and thermodynamically favored. Factors such as steric hindrance from the propyl group at the ortho position of the phenyl ring would be expected to influence the reaction pathway and the relative stability of intermediates and transition states.

Furthermore, computational models can investigate the role of catalysts in the reaction. For example, in a catalytic hydrogenation step, the interaction of the imine intermediate with the catalyst surface can be modeled to understand how the catalyst lowers the activation energy and facilitates the reduction. Different catalyst materials and their effects on reaction efficiency and selectivity can be compared computationally, guiding the selection of the optimal catalyst for the synthesis.

Reactivity and Chemical Transformations of 2 Propylphenyl Methanamine Hydrochloride

Chemical Reactivity of the Primary Amine Moiety

The nitrogen atom of the primary amine contains a lone pair of electrons, making it a potent nucleophile and a base. chemguide.co.uk This inherent nucleophilicity is the driving force behind a variety of characteristic chemical transformations.

Nucleophilic Reactions (e.g., acylation, alkylation, reductive amination)

Acylation: Primary amines, such as (2-propylphenyl)methanamine (B15072927), react readily with acylating agents like acyl chlorides and acid anhydrides in a process known as acylation. ncert.nic.in This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. fiveable.me The reaction is typically conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in

Alkylation: The amine can act as a nucleophile and attack an electrophilic carbon atom of an alkyl halide, leading to the formation of a new carbon-nitrogen bond. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. fiveable.me However, a significant drawback of direct alkylation is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. wikipedia.org

Reductive Amination: A more controlled method for alkylation is reductive amination. This process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. orgoreview.commasterorganicchemistry.com This imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgyoutube.com A key advantage of this method is that it avoids the issue of multiple alkylations. masterorganicchemistry.com Common reducing agents for this one-pot synthesis include sodium cyanoborohydride (NaBH3CN), which is stable in weakly acidic conditions and selectively reduces the imine in the presence of the carbonyl starting material. orgoreview.commasterorganicchemistry.comchemistrysteps.com

| Reaction Type | Reactant | Product | Key Reagents/Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-substituted amide | Pyridine or other base |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | Heat; often results in a mixture of products |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R-CO-R') | Secondary or Tertiary Amine | Mild acid catalyst; reducing agent (e.g., NaBH3CN) |

Formation of Imines and Schiff Bases

Primary amines condense with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). libretexts.org These are also commonly referred to as Schiff bases. youtube.com The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the imine is a reversible process, and the equilibrium can be shifted toward the product by removing water as it forms. youtube.com Imines are important intermediates in various organic syntheses, including the aforementioned reductive amination. organic-chemistry.org

Functionalization of the Aromatic Ring System

The propyl-substituted benzene (B151609) ring of (2-propylphenyl)methanamine can undergo reactions to introduce new functional groups, altering the molecule's properties.

Electrophilic Aromatic Substitution Reactions

The substituents already present on the benzene ring—the propyl group and the aminomethyl group—dictate the position of incoming electrophiles. Both alkyl groups (like propyl) and the aminomethyl group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. openstax.orgwikipedia.org

Both the alkyl and aminomethyl groups are ortho, para-directors. libretexts.orgcognitoedu.orglibretexts.org They direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In the case of (2-propylphenyl)methanamine, the propyl group is at position 2. The directing effects of the two groups would therefore influence substitution at the remaining open positions on the ring. The inductive effect of the alkyl group pushes electron density into the ring, activating the ortho and para positions. libretexts.orglibretexts.org

Metal-Catalyzed C-H Functionalization, e.g., Borylation

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C–H) bonds, offering a more atom-economical approach than traditional methods. rsc.org Metal-catalyzed borylation is a powerful technique for introducing a versatile boronate ester group onto an aromatic ring or at a benzylic position. nih.govwikipedia.org

Iridium-based catalysts are commonly employed for C–H borylation. nih.gov In the context of benzylic amines, iridium catalysts can direct the borylation to specific positions. For instance, some catalytic systems can selectively functionalize the benzylic C–H bonds. berkeley.edunih.govrsc.org Research has also shown that iridium-catalyzed reactions can be directed by the amine group itself to achieve ortho-C–H borylation of the aromatic ring, a result that inverts the typical steric-controlled product distribution. nih.govdntb.gov.ua This substrate-directed approach provides a pathway to selectively functionalize the C-H bond adjacent to the aminomethyl substituent.

| Reaction Type | Directing Groups | Favored Positions for Substitution | Typical Catalyst/Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -CH2CH2CH3 (Alkyl) -CH2NH2 (Aminomethyl) | Ortho, Para | Various electrophiles (e.g., HNO3/H2SO4 for nitration) |

| Metal-Catalyzed C-H Borylation | Substrate-directed by amine | Ortho to -CH2NH2 | Iridium catalyst, Borylating agent (e.g., B2pin2) |

Chemical Stability and Degradation Mechanisms

The stability of (2-propylphenyl)methanamine hydrochloride is generally good under standard storage conditions, with the salt form being less susceptible to oxidation than the free base. However, like other benzylamines, it can undergo degradation through several pathways, particularly oxidation.

Oxidation of the primary amine can lead to a variety of products. Mild oxidation can convert the primary amine to an imine, while stronger oxidizing agents can lead to the formation of nitriles or even aldehydes through hydrolysis of an imine intermediate. britannica.comacs.orgnih.gov For instance, degradation of benzylamine (B48309) during chlorination has been shown to proceed through the formation of an imine, which then hydrolyzes to benzaldehyde. rsc.org The benzylic position is also susceptible to oxidation.

Biologically, benzylamine is known to be degraded by the enzyme monoamine oxidase B, which oxidizes it to benzaldehyde. wikipedia.org The compound can also be susceptible to degradation under specific environmental conditions, such as ozonation, which can lead to the formation of N-oxides and, after further reactions, nitroalkanes. rsc.org

Lack of Publicly Available Research Data Precludes Analysis of this compound's Reactivity

A thorough investigation into the chemical reactivity and transformation pathways of this compound reveals a significant gap in the scientific literature. Despite a comprehensive search for research data, no specific studies detailing the hydrolysis and oxidative decomposition of this particular compound could be identified in the public domain. Consequently, it is not possible to provide a detailed, evidence-based article on these aspects of its chemical behavior as requested.

The amine salt, this compound, would theoretically undergo hydrolysis to its corresponding free amine, (2-Propylphenyl)methanamine, and hydrochloric acid. The extent and rate of this equilibrium reaction would be dependent on conditions such as pH, temperature, and the presence of other chemical species. However, without experimental studies, any discussion of its behavior under varied conditions—acidic, basic, or neutral—would be purely speculative. Quantitative data, which would be essential for constructing informative data tables on reaction kinetics and product distribution, is currently unavailable.

Similarly, the oxidative decomposition of this compound is an area that remains unexplored in published research. Potential oxidative pathways could involve the alkyl (propyl) chain, the benzylic carbon, the aromatic ring, or the amine group itself. The specific products formed would depend on the nature of the oxidizing agent, reaction conditions, and the presence of catalysts. For instance, strong oxidants might lead to the cleavage of the propyl group or the degradation of the aromatic ring, while milder conditions could result in the formation of corresponding imines, aldehydes, or amides. Detailed research findings, including the identification of intermediates and final decomposition products, are necessary to delineate these pathways accurately.

To generate the specific and scientifically accurate content requested, dedicated laboratory research would be required. Such research would involve:

Systematic hydrolysis studies under a range of pH and temperature conditions to determine equilibrium constants, reaction rates, and product stability.

Controlled oxidation experiments using various oxidizing agents to identify the resulting decomposition products and elucidate the mechanisms of their formation.

Spectroscopic and chromatographic analysis to characterize all reactants, intermediates, and products involved in these transformations.

Until such scientific investigations are conducted and their results published, a detailed and authoritative article on the reactivity and chemical transformations of this compound cannot be responsibly generated.

Advanced Analytical Methodologies for 2 Propylphenyl Methanamine Hydrochloride

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate and quantify the active compound from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal techniques for the robust analysis of (2-Propylphenyl)methanamine (B15072927) hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is crucial for the quantitative analysis of (2-Propylphenyl)methanamine hydrochloride. Such a method must be able to resolve the main compound from any potential degradation products or process-related impurities. researchgate.net While specific methods for this compound are not extensively published, a typical reversed-phase HPLC (RP-HPLC) method can be established based on the analysis of similar aromatic amine hydrochlorides. orientjchem.orgsemanticscholar.org

The method development process involves optimizing several key chromatographic parameters to achieve adequate separation and peak shape. orientjchem.org A C18 or C8 column is commonly selected as the stationary phase for the analysis of amine compounds. orientjchem.orgsemanticscholar.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgscience.gov Adjusting the pH of the mobile phase is critical, as the retention of ionizable compounds like amines is highly pH-dependent. thaiscience.info For amine hydrochloride salts, using a buffer is essential to avoid peak splitting caused by an uneven pH profile during the analysis. chromforum.org Detection is typically performed using a photodiode array (PDA) or a standard UV detector at a wavelength where the analyte exhibits significant absorbance. orientjchem.org

Table 1: Example HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.org |

| Mobile Phase | Isocratic or gradient mixture of Buffer (e.g., 5mM Ammonium Acetate, pH 4.7) and Organic Solvent (e.g., Methanol, Acetonitrile) semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Detection | UV at ~254-272 nm orientjchem.orgsemanticscholar.org |

| Column Temp. | 25-40 °C orientjchem.org |

| Injection Vol. | 10 µL orientjchem.org |

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, specific, and robust. orientjchem.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. thermofisher.com It combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry, providing structural information for impurity elucidation.

For the analysis of this compound, a GC-MS method would be developed to profile potential impurities such as starting materials, by-products from the synthesis, or degradation products. thermofisher.com The sample is vaporized and separated on a capillary column (e.g., Thermo Scientific™ TraceGOLD™). thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of unknown impurities by comparing them against spectral libraries like the NIST library. thermofisher.com High-resolution mass spectrometry can further provide elemental composition data for confident structural assignment. thermofisher.com

Table 2: General GC-MS System Parameters for Impurity Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | Thermo Scientific™ TRACE™ 1310 GC thermofisher.com |

| Column | Capillary column suitable for amine analysis |

| Injector | Split/Splitless inlet |

| Carrier Gas | Helium |

| MS Detector | Quadrupole, Orbitrap, or Time-of-Flight (TOF) thermofisher.com |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) thermofisher.com |

| Data Analysis | Spectral library matching (e.g., NIST) and fragmentation analysis thermofisher.com |

Spectrophotometric Determination Methods

Spectrophotometric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound, particularly in quality control settings.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Aromatic amines, such as this compound, contain chromophores that absorb in the UV region of the electromagnetic spectrum. researchgate.net The analysis involves measuring the absorbance of a solution of the compound and relating it to its concentration via the Beer-Lambert law.

An analytical method can be developed by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or a buffer) across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). researchgate.net A calibration curve is then constructed by plotting the absorbance at λmax versus a series of known concentrations. The concentration of an unknown sample can be determined from this curve. The absorbance of aromatic amines can be pH-dependent, a property that can be used to enhance selectivity. rsc.orgrsc.org

Derivative Spectrophotometry for Complex Mixture Analysis

When analyzing the target compound in the presence of interfering substances (like excipients or other drugs) whose spectra overlap, standard UV-Vis spectrophotometry may lack specificity. Derivative spectrophotometry is an advanced technique that can resolve overlapping spectral bands. scholarsresearchlibrary.comtsijournals.com This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength.

This technique enhances minor spectral features and can eliminate background interference. nih.gov For quantification, the "zero-crossing" method is often employed. In a binary mixture, the concentration of one component can be determined by measuring the derivative amplitude at a wavelength where the derivative of the other component is zero. tsijournals.com This approach has been successfully applied to the analysis of various amine hydrochlorides in pharmaceutical formulations, allowing for their determination without prior separation. tsijournals.comnih.gov

Electrochemical Analytical Techniques (e.g., Potentiometric Titration)

Electrochemical methods provide another avenue for the assay of this compound. Potentiometric titration is a classic and highly accurate analytical technique for the quantification of acidic or basic substances.

As an amine hydrochloride, the compound can be titrated as a weak acid in a non-aqueous medium. The procedure typically involves dissolving a precisely weighed sample in a suitable solvent, such as a mixture of chloroform (B151607) and isopropyl alcohol or ethanol (B145695). researchgate.netaocs.org The solution is then titrated with a standardized titrant, such as hydrochloric acid in isopropyl alcohol or sodium tetraphenylborate. aocs.orgmdpi.com

The endpoint of the titration is determined by monitoring the change in potential (in millivolts) using a suitable electrode system (e.g., a glass electrode and a reference electrode) as the titrant is added. aocs.org The equivalence point, where the amount of titrant is chemically equivalent to the amount of analyte, is identified as the point of maximum inflection on the titration curve. This point is often determined with high precision by calculating the second derivative of the potential with respect to the volume of titrant added. mdpi.com

Impurity Profiling and Forensic Chemical Applications

The forensic analysis of clandestinely produced substances, such as this compound, relies heavily on impurity profiling. This process involves the identification and quantification of minor components within a seized sample, which can provide crucial intelligence about the synthesis route employed, the precursors used, and potential links between different batches of the drug. As a substituted benzylamine (B48309), the impurity profile of (2-Propylphenyl)methanamine is expected to be indicative of its manufacturing process, most likely the reductive amination of 2-propylbenzaldehyde (B8745924). masterorganicchemistry.comlibretexts.org Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools in this field, allowing for the separation and identification of trace-level impurities. eku.edunih.gov

Identification of Synthetic Route Markers

Synthetic route markers are impurities that are characteristic of a specific manufacturing method. Their presence or absence can help forensic chemists deduce the chemical pathway used to produce the target compound. For (2-Propylphenyl)methanamine, a primary synthetic route would likely involve the reaction of 2-propylbenzaldehyde with a source of ammonia (B1221849), followed by reduction. organic-chemistry.org

Key potential impurities that could serve as synthetic route markers for the reductive amination synthesis of (2-Propylphenyl)methanamine include:

Unreacted Starting Materials: The presence of 2-propylbenzaldehyde would be a strong indicator of this synthetic pathway.

Intermediates: The corresponding imine, N-(2-propylbenzylidene)methanamine, is a key intermediate in this reaction. Its detection would confirm the use of reductive amination. masterorganicchemistry.com

Byproducts of Over-alkylation: Depending on the reaction conditions, the formation of the secondary amine, bis((2-propylphenyl)methyl)amine, could occur. masterorganicchemistry.com

Byproducts from the Reducing Agent: The choice of reducing agent can also leave characteristic traces. For instance, if sodium cyanoborohydride is used, cyanide-related byproducts might be formed in small quantities. sigmaaldrich.com

The identification of these markers is typically achieved by comparing the GC-MS or LC-MS/MS data of a seized sample to that of known reference standards. The fragmentation patterns observed in mass spectrometry are particularly useful for structural elucidation of unknown impurities. umich.edunih.gov

Table 1: Hypothetical Synthetic Route Markers for this compound via Reductive Amination

| Compound Name | Chemical Structure | Potential Origin | Typical Analytical Technique |

|---|---|---|---|

| 2-Propylbenzaldehyde | C₁₀H₁₂O | Unreacted starting material | GC-MS |

| N-(2-propylbenzylidene)methanamine | C₁₁H₁₅N | Unreacted imine intermediate | LC-MS/MS |

| bis((2-propylphenyl)methyl)amine | C₂₀H₂₇N | Over-alkylation byproduct | GC-MS, LC-MS/MS |

| 2-Propylbenzyl alcohol | C₁₀H₁₄O | Reduction of starting material | GC-MS |

Quantitative Analysis of Impurity Profiles

Once the impurities have been identified, their quantitative analysis provides a chemical signature of the sample. This signature can be used to compare different seizures and establish links between them, suggesting a common origin. The relative concentrations of various impurities can be influenced by factors such as the purity of the precursors, the reaction conditions (e.g., temperature, reaction time, pH), and the purification methods used.

For instance, a high concentration of the over-alkylation product, bis((2-propylphenyl)methyl)amine, might suggest a non-optimized reaction where an excess of the aldehyde was used relative to the amine source. Conversely, a high level of unreacted 2-propylbenzaldehyde could indicate an inefficient reduction step.

Validated analytical methods, typically using chromatography coupled with mass spectrometry, are required for accurate quantification. These methods often involve the use of internal standards to ensure precision and accuracy.

Table 2: Illustrative Quantitative Impurity Profile of Two Hypothetical Batches of this compound

| Impurity | Batch A (Concentration, % w/w) | Batch B (Concentration, % w/w) | Forensic Significance |

|---|---|---|---|

| 2-Propylbenzaldehyde | 0.15 | 0.58 | Higher concentration in Batch B may indicate incomplete reaction or different purification. |

| N-(2-propylbenzylidene)methanamine | 0.05 | 0.06 | Similar low levels suggest efficient reduction in both batches. |

| bis((2-propylphenyl)methyl)amine | 0.25 | 0.08 | Higher concentration in Batch A suggests different reaction stoichiometry. |

| 2-Propylbenzyl alcohol | 0.02 | 0.11 | Variation may point to different reducing agents or conditions. |

The data presented in the tables above is purely illustrative of the concepts of impurity profiling and has not been derived from experimental analysis of this compound.

Non Pharmacological Applications and Research Directions for 2 Propylphenyl Methanamine Hydrochloride

Building Block in Complex Organic Synthesis

The inherent reactivity of the primary amine and the capacity for functionalization of the aromatic ring make (2-Propylphenyl)methanamine (B15072927) hydrochloride a promising starting material for the construction of more elaborate molecular architectures.

Precursor for Advanced Organic Materials

Substituted benzylamines are recognized as integral components in the design of advanced organic materials, where they can be used to fine-tune the material's final properties. nih.gov The presence of a propyl group on the phenyl ring of (2-Propylphenyl)methanamine can be expected to influence key characteristics such as solubility, processability, and the solid-state organization of the resulting materials. While direct research focusing on this specific compound as a precursor for advanced organic materials is not extensively documented, its potential can be extrapolated from the established use of analogous benzylamine (B48309) derivatives in creating functional materials with tailored optical, electronic, or thermal behaviors.

Synthesis of Nitrogen-Containing Heterocycles (e.g., imidazole (B134444) derivatives, pyrazoles)

The synthesis of nitrogen-containing heterocycles, which are fundamental structures in both medicinal chemistry and materials science, frequently employs benzylamines as key reactants. nih.gov

Imidazole Derivatives: The construction of substituted imidazoles can be accomplished through the condensation of benzylamines with other reagents. nih.gov A feasible synthetic pathway could involve the reaction of (2-Propylphenyl)methanamine with a 1,2-dicarbonyl compound and an aldehyde. The ortho-propyl substituent may exert steric influence on the cyclization, potentially directing the reaction to favor the formation of specific isomers and leading to novel imidazole derivatives.

Pyrazole (B372694) Derivatives: Pyrazoles represent another significant class of heterocyclic compounds where amine precursors can be utilized in their synthesis. nih.govmdpi.com Although the direct application of benzylamines in traditional pyrazole syntheses—which typically involve hydrazines and 1,3-dicarbonyl compounds—is not the most common approach, alternative synthetic strategies could leverage the amine functionality of (2-Propylphenyl)methanamine. This could be achieved either by attaching the benzyl (B1604629) group to a pre-existing pyrazole ring or by constructing the pyrazole ring itself through innovative, multi-step reaction sequences.

The following table outlines potential, generalized synthetic strategies for the creation of nitrogen-containing heterocycles that could likely be adapted for (2-Propylphenyl)methanamine.

| Heterocycle | General Synthetic Approach | Potential Reactants with (2-Propylphenyl)methanamine |

| Imidazole | Multi-component condensation reaction | A 1,2-dicarbonyl compound and an aldehyde |

| Pyrazole | Nucleophilic substitution on a pyrazole core | A pyrazole derivative with a suitable leaving group |

Role in Supramolecular Chemistry and Crystal Engineering

As a hydrochloride salt, (2-Propylphenyl)methanamine exists as a benzylammonium cation, making it a highly suitable candidate for investigations in supramolecular chemistry and crystal engineering. The ammonium (B1175870) group is capable of acting as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking interactions, both of which are key drivers in the formation of organized supramolecular structures.

Studies involving substituted benzylammonium halides have demonstrated their effectiveness in constructing layered hybrid metal-halide perovskites. nih.govacs.org The dimensions and chemical nature of the substituent on the benzylammonium cation have been shown to play a crucial role in determining the crystal packing and symmetry of the final perovskite material. nih.govacs.org The ortho-propyl group in (2-Propylphenyl)methanamine hydrochloride could promote unique packing motifs and potentially lead to the formation of non-centrosymmetric crystals, which are of significant interest for their potential applications in non-linear optics. nih.gov

The creation of supramolecular salts through co-crystallization with various organic acids represents another promising area of research. researchgate.net The combination of hydrogen bonding from the ammonium moiety and hydrophobic interactions from the propyl group could be harnessed to direct the assembly of complex and predictable supramolecular architectures in the solid state. researchgate.net

Applications in Materials Science

The chemical functionalities present in this compound suggest its potential utility in several areas of materials science.

Monomer or Additive in Polymer Synthesis

Primary amines are well-established monomers in the synthesis of polymers such as polyamides and polyimines. Although there is a lack of specific literature on the polymerization of (2-Propylphenyl)methanamine, it is theoretically plausible to use it as a co-monomer to introduce specific properties into a polymer chain. The incorporation of the propyl group could enhance the polymer's solubility in organic solvents and modify its thermal characteristics.

Furthermore, it could serve as a functional additive in various polymer systems. For example, in the formulation of epoxy resins, amines function as curing agents. The distinct structure of (2-Propylphenyl)methanamine could influence the kinetics of the curing process and the ultimate physical and chemical properties of the cured epoxy network.

Components in Functional Materials (e.g., corrosion inhibitors)

Benzylamine and its derivatives have been the subject of research as potential corrosion inhibitors for a variety of metals, particularly in acidic environments. researchgate.net Their protective effect is generally understood to arise from the adsorption of the amine onto the metal surface, which forms a barrier layer. This adsorption is facilitated by the presence of the aromatic ring and the lone pair of electrons on the nitrogen atom.

The effectiveness of such corrosion inhibitors can be significantly influenced by the nature of the substituents on the aromatic ring. An alkyl group, such as the propyl group in the title compound, is electron-donating. This property can increase the electron density on both the nitrogen atom and the phenyl ring, which may lead to stronger adsorption onto the metal surface and, consequently, enhanced corrosion inhibition.

The table below provides an illustrative summary of the potential corrosion inhibition efficiency of alkylbenzylamine derivatives, based on general trends reported in the scientific literature.

| Metal | Corrosive Medium | Inhibitor Type | Potential Inhibition Efficiency |

| Mild Steel | 1 M HCl | Alkylbenzylamine derivative | High |

| Aluminum | 0.5 M H₂SO₄ | Substituted benzylamine | Moderate to High |

It is important to emphasize that while the fundamental chemical principles suggest these potential applications, extensive experimental investigation is required to validate these hypotheses and to fully elucidate the specific influence of the ortho-propyl substituent on the performance of this compound in these diverse scientific and technological fields.

Development of Analytical Standards and Reference Materials

The creation of an analytical standard for this compound necessitates a multi-step, highly controlled process to guarantee its identity, purity, and stability. Reference standards are crucial for verifying the quality and potency of chemical products and for the validation of analytical methods. carbogen-amcis.com The characterization of these standards is a critical component of quality control, allowing for the consistent and accurate quantification of a substance. carbogen-amcis.com

The process begins with the chemical synthesis of the compound, followed by meticulous purification to remove impurities such as starting materials, by-products, and residual solvents. The subsequent stages involve comprehensive characterization to confirm the chemical structure and assess the purity of the material.

Characterization and Purity Assessment

To be designated as a reference standard, a batch of this compound would undergo a battery of analytical tests. The identity of the compound is confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the molecular structure, confirming the connectivity of atoms and the positions of protons and carbons.

Mass Spectrometry (MS) would determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Elemental Analysis would be performed to determine the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine), which must align with the theoretical values for the molecular formula.

Purity is a critical attribute of a reference standard. Chromatographic methods are typically employed for this purpose:

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to separate and quantify any organic impurities. nih.gov A high-purity standard would show a single major peak with minimal signals from other components.

Thermogravimetric Analysis (TGA) might be used to determine the content of volatile impurities like water or residual solvents.

The following table represents the type of data that would be generated during the characterization of a potential this compound reference standard.

Table 1: Representative Analytical Characterization Data

| Analytical Technique | Parameter | Hypothetical Result |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Specific peaks corresponding to aromatic, propyl, and methanamine protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Distinct signals for each unique carbon atom in the molecule. |

| Mass Spectrometry (GC-MS/LC-MS) | Mass-to-charge ratio (m/z) | [M+H]⁺ ion corresponding to the free base molecular weight. |

| Elemental Analysis | % Composition | C, H, N, Cl values within ±0.4% of theoretical values. |

| HPLC | Purity Assay | >99.5% |

Homogeneity and Stability Studies

Once a high-purity batch is produced and characterized, its homogeneity must be assessed. This involves analyzing multiple samples taken from different parts of the batch to ensure that the material is uniform. industry.gov.au The variation in purity between samples must not be statistically significant. industry.gov.au

Stability studies are then conducted to determine the shelf-life of the reference material and the appropriate storage conditions. These studies are performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). carbogen-amcis.comeuropa.eu Samples are stored under various environmental conditions (e.g., different temperatures and humidity levels) for extended periods. carbogen-amcis.com The purity of the material is tested at regular intervals to detect any degradation.

Forced degradation studies, which expose the compound to harsh conditions like acid, base, oxidation, and light, can help to identify potential degradation products and establish the stability-indicating nature of the analytical methods used. carbogen-amcis.com

Table 2: Illustrative Stability Study Protocol and Results

| Condition | Time Point | Parameter | Hypothetical Specification | Hypothetical Result |

|---|---|---|---|---|

| Long-Term (25°C/60% RH) | 12 Months | Purity (HPLC) | ≥99.0% | 99.6% |

| Accelerated (40°C/75% RH) | 6 Months | Purity (HPLC) | ≥99.0% | 99.5% |

The results of these studies are used to assign a re-test date or expiration date for the reference standard, ensuring that it remains suitable for its intended use over time. industry.gov.aueuropa.eu The material should be stored in a closed container in a dry, dark area to maintain its integrity. industry.gov.au

Q & A

Q. Critical Parameters :

- Temperature : Excess heat during alkylation can lead to side reactions (e.g., over-alkylation).

- pH Control : Maintain neutral to slightly acidic conditions during salt formation to avoid decomposition.

- Reagent Purity : Impurities in NaBH(OAc)₃ can reduce reaction efficiency.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

Key analytical methods include:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.4 ppm), methylene protons adjacent to the amine (δ 3.2–3.6 ppm), and propyl group signals (δ 0.9–1.6 ppm) confirm structure .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆NCl) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column with a methanol/water gradient .

What strategies can optimize the synthetic route for this compound to achieve >90% yield in large-scale production?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve reaction consistency and reduce impurities by controlling residence time and temperature .

- Catalyst Screening : Test alternatives to NaBH(OAc)₃, such as polymer-supported borohydrides, for easier separation .

- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., amine:aldehyde:reducing agent) and solvent systems .

How to resolve contradictions in reported biological activities of (2-Propylphenyl)methanamine derivatives across different studies?

Q. Advanced Research Focus

- Orthogonal Assays : Validate receptor binding (e.g., serotonin 5-HT₂C) using both radioligand displacement and functional cAMP assays to confirm activity .

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, cell line variability) .

- Structural Elucidation : Compare X-ray crystallography or cryo-EM data of target-ligand complexes to reconcile mechanistic discrepancies .

What in silico methods are suitable for predicting the binding affinity of this compound to neurological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with 5-HT₂C receptors (PDB ID: 6BQG). Pay attention to hydrophobic interactions with the propyl group .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100 ns trajectories .

- QSAR Models : Train models on halogenated analogs (e.g., 2-chloro or 4-fluoro derivatives) to predict activity trends .

What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

Q. Basic Research Focus

- Solubility : Hydrochloride salt enhances aqueous solubility (≈50 mg/mL in water at 25°C) but reduces solubility in apolar solvents (e.g., hexane) .

- Stability :

- pH Sensitivity : Degrades in strong alkaline conditions (pH >10); store at pH 4–6.

- Light Sensitivity : Protect from UV light to prevent aryl group oxidation .

How does the substitution pattern on the phenyl ring (e.g., propyl vs. halogen groups) influence the pharmacological profile of methanamine derivatives?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., Propyl) : Increase lipophilicity, enhancing blood-brain barrier penetration but potentially reducing receptor selectivity .

- Halogen Substitutions (e.g., Cl, F) : Improve binding affinity via halogen bonding (e.g., 2-chloro derivatives show 10× higher 5-HT₂C activity vs. propyl analogs) .

- SAR Studies : Compare IC₅₀ values across analogs to map critical substituent positions (Table 1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.